[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine
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Overview
Description
[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the use of 3-amino-1,2,4-triazole as a key starting material. One common method involves the reaction of 3-amino-1,2,4-triazole with 3-methylbenzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for 1,2,4-triazole derivatives often involve multi-step synthetic routes that are optimized for high yield and purity. These methods may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for their application in large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a 1,2,4-triazole ring.
Uniqueness
The uniqueness of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C10H12N4/c1-7-3-2-4-8(5-7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14) |
InChI Key |
UVGAHNNWZNBCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)CN |
Origin of Product |
United States |
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